![molecular formula C39H32Cl2CoOP2 B12300528 Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)](/img/structure/B12300528.png)
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) is a coordination compound that features cobalt as the central metal atom. This compound is known for its unique structure, which includes a xanthene backbone substituted with diphenylphosphino groups. The presence of cobalt and the specific ligands make this compound interesting for various applications in catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) typically involves the reaction of cobalt(II) chloride with 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the cobalt center. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in its coordination environment.
Substitution: Ligands around the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to cobalt(III) complexes, while reduction could yield cobalt(I) species. Substitution reactions typically result in new cobalt complexes with different ligands.
科学的研究の応用
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing into its potential use in biological systems and as a therapeutic agent, although this is still in the early stages.
作用機序
The mechanism by which Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) exerts its effects is primarily through its ability to coordinate with other molecules. The cobalt center can form bonds with various substrates, facilitating chemical transformations. The diphenylphosphino groups help stabilize the cobalt center and can also participate in the coordination chemistry, influencing the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
- Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Palladium(II)
- Dichloro[bis(2-(diphenylphosphino)phenyl)ether]Palladium(II)
- [1,1′-Bis(di-tert-butylphosphino)ferrocene]Dichloropalladium(II)
Uniqueness
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) is unique due to the presence of cobalt, which imparts different electronic and catalytic properties compared to its palladium and ferrocene counterparts. The xanthene backbone and diphenylphosphino groups also contribute to its distinct reactivity and stability.
特性
分子式 |
C39H32Cl2CoOP2 |
|---|---|
分子量 |
708.5 g/mol |
IUPAC名 |
cobalt(2+);(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;dichloride |
InChI |
InChI=1S/C39H32OP2.2ClH.Co/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;;;/h3-28H,1-2H3;2*1H;/q;;;+2/p-2 |
InChIキー |
WLCNMTVTMBAJEN-UHFFFAOYSA-L |
正規SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.[Cl-].[Cl-].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


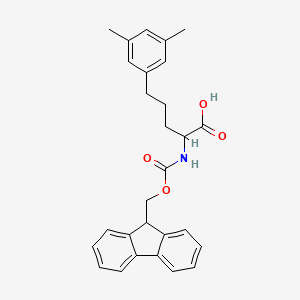
![(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide](/img/structure/B12300452.png)
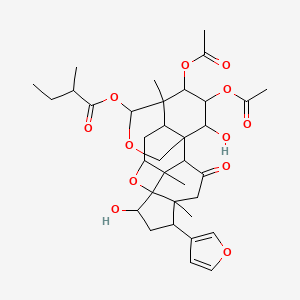
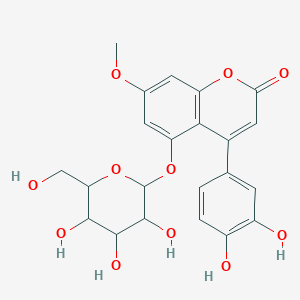
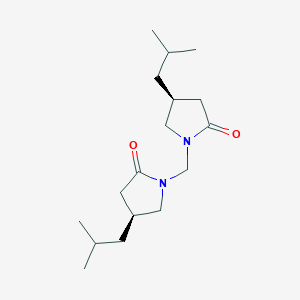
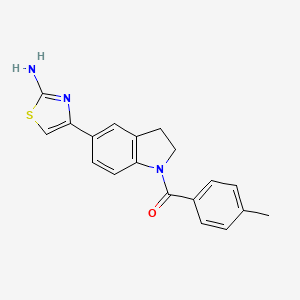
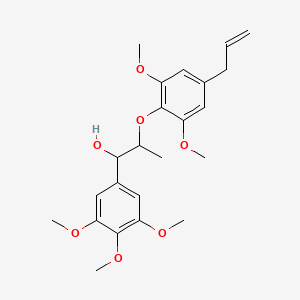
![3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12300485.png)
![3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione](/img/structure/B12300492.png)
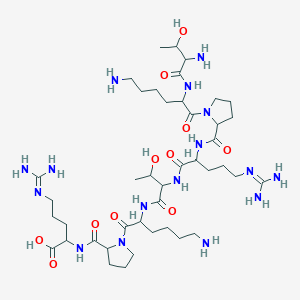
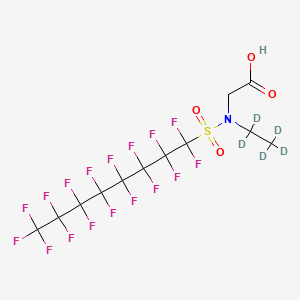
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)
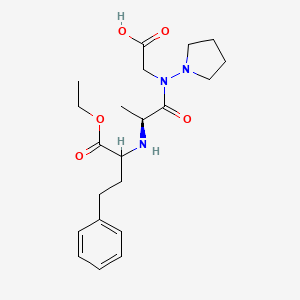
![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)
